Deacetoxycephalosporin C
Overview
Description
Deacetoxycephalosporin C is a crucial intermediate in the biosynthesis of cephalosporin antibiotics. It is derived from penicillin N and plays a significant role in the production of various cephalosporin derivatives, which are widely used to treat bacterial infections. The compound is known for its beta-lactam ring, which is essential for its antibacterial activity.
Mechanism of Action
- Its role is to catalyze the oxidative ring expansion of penicillin N (penN) to form Deacetoxycephalosporin C .
- Downstream effects include the alteration of the β-lactam ring structure, rendering this compound active against bacterial cell walls .
- It affects bacterial cell wall synthesis, potentially inhibiting peptidoglycan cross-linking and disrupting cell integrity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Deacetoxycephalosporin C interacts with the enzyme Deacetoxycephalosporin-C synthase, an iron (II) and 2-oxoglutarate-dependent oxygenase . This enzyme catalyzes the conversion of penicillin N to this compound . The interaction between this compound and this enzyme is crucial for the biosynthesis of cephalosporin antibiotics .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in the biosynthesis of cephalosporin antibiotics. As an intermediate in this pathway, this compound influences cellular metabolism by participating in the conversion of penicillin N to cephalosporin .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to cephalosporin C through a series of enzymatic reactions. The enzyme Deacetoxycephalosporin-C synthase catalyzes the conversion of penicillin N to this compound, a key step in the biosynthesis of cephalosporin .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in the biosynthesis of cephalosporin antibiotics. As an intermediate in this pathway, the stability and degradation of this compound can influence the efficiency of cephalosporin production .
Metabolic Pathways
This compound is involved in the metabolic pathway for the biosynthesis of cephalosporin antibiotics. This pathway involves the conversion of penicillin N to this compound, catalyzed by the enzyme Deacetoxycephalosporin-C synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacetoxycephalosporin C is synthesized from penicillin N through a series of enzymatic reactions. The key enzyme involved is deacetoxycephalosporin-C synthase, which catalyzes the ring expansion of penicillin N to form this compound. This reaction requires the presence of 2-oxoglutarate and oxygen as co-substrates .
Industrial Production Methods
In industrial settings, this compound is produced through fermentation processes using genetically modified strains of Penicillium chrysogenum or Acremonium chrysogenum. These strains are engineered to overproduce the necessary enzymes for the biosynthesis of this compound from penicillin N .
Chemical Reactions Analysis
Types of Reactions
Deacetoxycephalosporin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deacetylcephalosporin C.
Reduction: Reduction reactions can modify the beta-lactam ring, altering its antibacterial properties.
Substitution: Substitution reactions can introduce different side chains, leading to the formation of various cephalosporin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various acylating agents are employed to introduce new side chains.
Major Products
The major products formed from these reactions include different cephalosporin antibiotics, each with unique antibacterial properties and spectra of activity .
Scientific Research Applications
Deacetoxycephalosporin C has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cephalosporin antibiotics.
Biology: It is used to study the biosynthesis pathways of beta-lactam antibiotics.
Medicine: Research focuses on developing new cephalosporin derivatives with improved efficacy and reduced resistance.
Industry: It is crucial in the large-scale production of cephalosporin antibiotics.
Comparison with Similar Compounds
Similar Compounds
Cephalosporin C: Another intermediate in the biosynthesis of cephalosporin antibiotics.
Penicillin N: The precursor from which deacetoxycephalosporin C is synthesized.
Deacetylcephalosporin C: An oxidized form of this compound.
Uniqueness
This compound is unique due to its role in the biosynthesis pathway of cephalosporin antibiotics. Unlike penicillin N, it has a beta-lactam ring that is crucial for its antibacterial activity. Compared to cephalosporin C, it is an earlier intermediate, making it a key target for genetic and enzymatic modifications to produce various cephalosporin derivatives .
Biological Activity
Deacetoxycephalosporin C (DAOC) is a significant compound in the biosynthesis of cephalosporins, a class of antibiotics that play a crucial role in combating bacterial infections. This article explores the biological activity of DAOC, focusing on its biosynthetic pathways, enzymatic functions, and potential applications in medicine.
Overview of this compound
DAOC is derived from penicillin through enzymatic reactions catalyzed by this compound synthase (DAOCS), also known as expandase. This enzyme facilitates the oxidative ring expansion of penicillin N to produce DAOC, which is a precursor in the synthesis of various cephalosporins. The process is essential for developing antibiotics that are effective against a wide range of bacterial pathogens.
Enzymatic Mechanism
DAOCS operates primarily in two types of organisms: fungi and bacteria. In Acremonium chrysogenum, DAOCS functions as a bifunctional enzyme, catalyzing both the ring expansion and subsequent hydroxylation reactions necessary for DAOC production. Conversely, in Streptomyces clavuligerus, these reactions are performed by separate enzymes, highlighting the diversity in enzymatic pathways across different species .
Key Reactions Involved
- Ring Expansion : The conversion of penicillin N to DAOC involves a thiozolidine ring expansion, which is a rate-limiting step in cephalosporin biosynthesis.
- Hydroxylation : Following ring expansion, DAOC undergoes hydroxylation to form deacetylcephalosporin C (DAC), which is further acetylated to produce active cephalosporins.
Biological Activity and Efficacy
DAOC exhibits notable biological activity primarily due to its role as an intermediate in antibiotic synthesis. Research has shown that DAOC and its derivatives possess antibacterial properties against various strains of bacteria, including those resistant to other antibiotics. The efficacy of DAOC can be attributed to its ability to inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics.
Comparative Efficacy Table
Compound | Source Organism | Antibacterial Activity | Notes |
---|---|---|---|
This compound | Acremonium chrysogenum | Effective | Precursor for cephalosporins |
Cephalosporin C | Streptomyces clavuligerus | High | Directly used as an antibiotic |
Penicillin N | Various | Moderate | Less effective against resistant strains |
Case Studies and Research Findings
- Enzyme Characterization : A study characterized three DAOCS isozymes from Streptomyces jumonjinensis, revealing their substrate conversion capabilities for various penicillin derivatives. The findings indicated that S. clavuligerus DAOCS exhibited the highest activity among tested enzymes .
- Biosynthetic Pathway Engineering : Research has focused on engineering fungal strains to enhance the yield of DAOC through modified biosynthetic pathways. Transformants of Penicillium chrysogenum have been developed to optimize the production of DAOC, demonstrating significant advancements in biotechnological applications .
- Clinical Applications : Clinical studies have highlighted the potential for DAOC derivatives in treating infections caused by resistant bacteria. The ability of these compounds to circumvent common resistance mechanisms makes them valuable candidates for new antibiotic therapies .
Properties
IUPAC Name |
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQIJOYQWYKBOW-JWKOBGCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181424 | |
Record name | Deacetoxycephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26924-74-3 | |
Record name | Deacetoxycephalosporin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26924-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetoxycephalosporin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026924743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deacetoxycephalosporin C | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deacetoxycephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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